molecular formula C14H22N2O B12538968 1-[3-(Benzyloxy)propyl]piperazine CAS No. 655241-66-0

1-[3-(Benzyloxy)propyl]piperazine

Cat. No.: B12538968
CAS No.: 655241-66-0
M. Wt: 234.34 g/mol
InChI Key: NCFFOLWITYZSER-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a benzyloxy group attached to the propyl chain, which is further connected to the piperazine ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)propyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-(benzyloxy)propyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)propyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler piperazine compounds .

Scientific Research Applications

1-[3-(Benzyloxy)propyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]piperazine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions such as depression and Parkinson’s disease .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Benzyloxy)propyl]piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

655241-66-0

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)piperazine

InChI

InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-17-12-4-9-16-10-7-15-8-11-16/h1-3,5-6,15H,4,7-13H2

InChI Key

NCFFOLWITYZSER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCOCC2=CC=CC=C2

Origin of Product

United States

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